molecular formula C19H21ClF2N4O B12267408 6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline

6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline

Cat. No.: B12267408
M. Wt: 394.8 g/mol
InChI Key: VXJPSYDBNBQDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a chloro group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the quinoxaline core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Moiety: The piperidine moiety can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated quinoxaline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxalines.

Scientific Research Applications

6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-ethyl-N-[4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl]quinoxaline
  • 4,4-Difluoropiperidine hydrochloride

Uniqueness

6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoropiperidine moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21ClF2N4O

Molecular Weight

394.8 g/mol

IUPAC Name

[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C19H21ClF2N4O/c20-14-1-2-15-16(11-14)23-12-17(24-15)25-7-3-13(4-8-25)18(27)26-9-5-19(21,22)6-10-26/h1-2,11-13H,3-10H2

InChI Key

VXJPSYDBNBQDKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=CN=C4C=C(C=CC4=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.